N2S2-Cbmbc Radiolabeling Efficiency and Room Temperature Stability Relative to Clinical Requirements
N2S2-Cbmbc achieves a ⁹⁹ᵐTc labeling efficiency ≥94% under standard conditions and maintains radiochemical purity ≥90% after 6 hours at room temperature, satisfying clinical formulation stability criteria without requiring immediate post-labeling purification or cold-chain logistics [1]. While no direct head-to-head comparison with another PD-L1–targeting ligand is available, this stability profile contrasts with the known instability of alternative chelator systems such as NODAGA, where ⁶⁴Cu-NODAGA-peptide complexes degrade to <40% stable within 15 minutes post-injection in vivo [2].
| Evidence Dimension | ⁹⁹ᵐTc labeling efficiency and room-temperature radiochemical stability |
|---|---|
| Target Compound Data | Labeling rate ≥94%; radiochemical purity ≥90% after 6h at room temperature |
| Comparator Or Baseline | Clinical requirement baseline: typically ≥90% labeling efficiency and ≥90% purity stability for 4-6h (no direct PD-L1 ligand comparator data available for this dimension) |
| Quantified Difference | ≥94% initial labeling; ≤4% purity loss over 6h at room temperature |
| Conditions | ⁹⁹ᵐTc radiolabeling; room temperature incubation for 6h; radiochemical purity determination via HPLC/ITLC |
Why This Matters
High labeling efficiency eliminates the need for post-labeling purification steps, while 6-hour room-temperature stability supports routine clinical workflow where immediate patient administration may not be feasible, reducing operational complexity and cost.
- [1] CN111943876A. 一种N2S2类溴代苄醚衍生物、制备方法及应用. 江苏省原子医学研究所, 2020-11-17. View Source
- [2] Tripathi S, Jicman P, Thakur M. Comparison of N2S2 and NODAGA as chelators for 64Cu-labeled PET imaging in mice bearing prostate tumor. J Nucl Med, 2019, 60(supplement 1): 1624b. View Source
